molecular formula C14H14ClN3O2S B2703763 2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 392255-26-4

2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2703763
CAS No.: 392255-26-4
M. Wt: 323.8
InChI Key: VBHNDRFOCUQDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 392255-26-4) features a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at the 2-position and a 2-chloroacetamide moiety at the 3-position. Its structure combines a fused heterocyclic system with electron-donating (methoxy) and electron-withdrawing (chloro) groups, making it a candidate for diverse biological applications, particularly as an autotaxin inhibitor .

Properties

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-20-10-4-2-9(3-5-10)18-14(16-13(19)6-15)11-7-21-8-12(11)17-18/h2-5H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHNDRFOCUQDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324699
Record name 2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680186
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

392255-26-4
Record name 2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound characterized by its unique thieno[3,4-c]pyrazole core and methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antitumor, and phosphodiesterase inhibition properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C14H14ClN3O2S
  • Molecular Weight : 323.8 g/mol
  • CAS Number : 392255-26-4

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Phosphodiesterase Inhibition : The compound may act as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate cyclic nucleotide levels (cAMP and cGMP), which are crucial for various physiological processes including vasodilation and cellular signaling pathways.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
  • Antitumor Activity : Some studies suggest that thienopyrazole derivatives can induce apoptosis in cancer cells, possibly through modulation of signaling pathways involved in cell survival and proliferation.

Biological Activity Data

Biological Activity Effect Observed Reference
PDE InhibitionIncreased cGMP levels leading to vasodilation
Anti-inflammatoryReduction in TNF-alpha and IL-6 levels
AntitumorInduction of apoptosis in cancer cell lines

Case Studies

  • PDE5 Inhibition :
    A study investigated the effects of various PDE5 inhibitors on cardiac function and found that similar compounds enhanced the sensitivity of cardiac cells to nitric oxide, leading to improved outcomes in models of heart failure. The potential application of this compound as a therapeutic agent in cardiovascular diseases is suggested due to its PDE inhibitory action.
  • Anti-inflammatory Activity :
    In vitro studies demonstrated that the compound significantly reduced the secretion of pro-inflammatory cytokines in macrophage cultures treated with lipopolysaccharides (LPS). This effect highlights its potential use in treating inflammatory diseases.
  • Antitumor Effects :
    A series of experiments on cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis. These findings support further investigation into its role as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name / CAS Core Heterocycle Substituents Biological Activity/Application Physical Properties
Target Compound (392255-26-4) Thieno[3,4-c]pyrazole (dihydro) 2-(4-methoxyphenyl); 3-(2-chloroacetamide) Autotaxin inhibition (potential) Data not reported
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 2-(3,4-dichlorophenyl); N-thiazolyl Antibacterial/coordination chemistry M.P. 459–461 K; N–H⋯N H-bonding
Metazachlor (CAS: 67129-08-2) Pyrazole 2,6-dimethylphenyl; 1H-pyrazol-1-ylmethyl Herbicide (ACCase inhibitor) Lipophilic; agrochemical use
DYX Ligand (RCSB PDB: DYX) Thieno[3,4-c]pyrazole (dihydro) 2-(4-methoxyphenyl); cyclopentane-carboxamide Structural analog for protein binding Formula: C24H24ClN3O4S

Key Differences and Implications

This may improve binding to enzymatic targets like autotaxin . The dihydro (4,6-dihydro) moiety introduces partial saturation, possibly increasing conformational flexibility versus fully aromatic systems .

Substituent Effects: The 4-methoxyphenyl group in the target compound offers electron-donating properties, which may enhance solubility and modulate electronic interactions in biological systems. In contrast, 3,4-dichlorophenyl () or 2,6-dimethylphenyl () substituents increase lipophilicity, favoring membrane penetration in herbicides .

Thiazole-based acetamides () exhibit antibacterial activity due to hydrogen-bonding interactions (N–H⋯N motifs), while pyrazole derivatives like metazachlor target plant lipid biosynthesis .

Synthesis and Crystallography: The target compound’s synthesis likely parallels methods for analogous acetamides, such as coupling chloroacetamide with heterocyclic amines in ethanol/sodium acetate (similar to ) . Crystallographic data for the dichlorophenyl-thiazole analog () reveals a 61.8° dihedral angle between aromatic rings, influencing packing and stability . The target compound’s structure may exhibit similar torsional flexibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example, analogous compounds are synthesized via substitution reactions under alkaline conditions (e.g., 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol), followed by iron powder reduction and condensation with cyanoacetic acid . To improve yields, optimize reaction parameters (temperature, solvent, catalyst) and employ purification techniques like recrystallization or chromatography . Low yields (2–5%) in related acetamide syntheses highlight the need for stepwise optimization .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic methods:

  • NMR (¹H/¹³C) to confirm functional groups and substitution patterns.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve 3D structure, as demonstrated for analogous thiadiazol-2-yl acetamides .
  • InChI/SMILES cross-referencing with PubChem data (e.g., InChI=1S/C8H12ClN3O...) ensures structural accuracy .

Q. What are the key physicochemical properties relevant to its stability and solubility in biological assays?

  • Methodological Answer : Determine:

  • LogP (partition coefficient) via HPLC to assess lipophilicity.
  • Hydrolytic stability under acidic/basic conditions (e.g., hydrolysis of the chloroacetamide moiety) .
  • Solubility profiles in DMSO, water, and buffers using UV-Vis spectroscopy. PubChem-derived data (e.g., molecular formula C8H12ClN3O) provides baseline properties .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Perform molecular docking (AutoDock, Schrödinger) using crystal structures of target proteins (e.g., kinases, receptors).
  • Apply QSAR models to correlate structural features (e.g., methoxyphenyl group) with activity.
  • Validate predictions with in vitro assays (e.g., enzyme inhibition, binding affinity) .

Q. What experimental designs are suitable for evaluating its environmental fate and ecotoxicity?

  • Methodological Answer : Adopt tiered approaches:

  • Laboratory studies : Measure biodegradation (OECD 301), photolysis (EPA Guideline 161-1), and adsorption (soil column experiments) .
  • Ecotoxicology : Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) to assess acute/chronic toxicity.
  • Field simulations : Model bioaccumulation potential using EPI Suite or ECOSAR .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :

  • Dose-response validation : Replicate assays across independent labs with standardized protocols.
  • Off-target profiling : Use high-throughput screening (HTS) to identify non-specific interactions.
  • Metabolite analysis (LC-MS) to rule out degradation products influencing results .

Q. What strategies enhance selectivity in its medicinal chemistry applications?

  • Methodological Answer :

  • Scaffold modulation : Modify the dihydrothieno-pyrazole core to reduce off-target binding.
  • Proteomics studies : Identify protein targets via affinity chromatography or pull-down assays .
  • Isosteric replacement : Substitute the chloroacetamide group with bioisosteres (e.g., trifluoroacetamide) to improve selectivity .

Data Analysis & Optimization

Q. How should researchers design dose-ranging studies for in vivo efficacy trials?

  • Methodological Answer :

  • Use Hill equation modeling to establish EC50/IC50 values from in vitro data.
  • Apply allometric scaling (body surface area) to convert in vitro doses to animal equivalents.
  • Implement randomized block designs (split-split plots for multi-variable analysis) to control confounding factors .

Q. What statistical methods are robust for analyzing non-linear pharmacokinetic data?

  • Methodological Answer :

  • Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and half-life.
  • Non-linear mixed-effects modeling (NLMEM) : Fit data to Michaelis-Menten or Hill kinetics.
  • Bayesian hierarchical models : Account for inter-individual variability in ADME profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.